molecular formula C14H23N3O B3333122 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one CAS No. 945381-60-2

5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B3333122
CAS No.: 945381-60-2
M. Wt: 249.35 g/mol
InChI Key: VBPJFZPPZYWBKX-UHFFFAOYSA-N
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Description

5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one typically involves the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a diethylaminoethyl group is introduced to the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.

    Industry: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Famitinib: A compound with a similar pyrrolo[3,2-c]pyridine core structure, used as a tyrosine kinase inhibitor.

    Indole Derivatives: Compounds with an indole core structure, which also exhibit a wide range of biological activities.

Uniqueness

5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-4-16(5-2)8-9-17-7-6-12-13(14(17)18)11(3)10-15-12/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPJFZPPZYWBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 2-[2-(2-diethylamino-ethylamino)-ethyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (295 mg, 1 mmol) in 5 ml of toluene was added dropwise slowly with 2 M trimethyl aluminum in toluene (1 ml, 2 mmol) under an argon atmosphere. The mixture was stirred for 1 hour at room temperature and heated to reflux for another 4 hours. The reaction mixture was cooled down to 0° C., added with 1N hydrochloric acid (3 ml) and cold water (10 ml), and stirred for 5 minutes. The mixture was adjusted to pH 12 with 10% aqueous sodium hydroxide solution and extracted with dichloromethane (30 ml×4). The combined organic extracts were filtered through a pad of Celite. The filtrate was dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 5-(2-diethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-4-one (242 mg, 97%) as a brown oil.
Quantity
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1 mL
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3 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 2
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
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5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
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5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
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5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 6
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5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

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